molecular formula C14H12FNO3 B8177563 Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate

Cat. No.: B8177563
M. Wt: 261.25 g/mol
InChI Key: PRQOVURDJJEVDG-UHFFFAOYSA-N
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Description

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate is an organic compound with the molecular formula C₁₄H₁₂FNO₃ It is a derivative of carbamate, featuring a phenyl group substituted with a fluorine atom and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate typically involves the reaction of phenyl chloroformate with 3-fluoro-4-(hydroxymethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions: Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • Phenyl (3-chloro-4-(hydroxymethyl)phenyl)carbamate
  • Phenyl (3-bromo-4-(hydroxymethyl)phenyl)carbamate
  • Phenyl (3-methoxy-4-(hydroxymethyl)phenyl)carbamate

Comparison: Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methoxy analogs. The fluorine atom’s high electronegativity and small size allow for stronger interactions with biological targets, potentially leading to improved efficacy in therapeutic applications .

Properties

IUPAC Name

phenyl N-[3-fluoro-4-(hydroxymethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c15-13-8-11(7-6-10(13)9-17)16-14(18)19-12-4-2-1-3-5-12/h1-8,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQOVURDJJEVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of (4-amino-2-fluorophenyl)methanol (100 mg, 0.709 mmol, 1 eq.) in acetone (1.0 mL) was added pyridine (0.17 mL, 2.12 mmol, 3 eq.) followed by phenyl chloroformate (0.092 mL, 0.709 mmol, 1 eq.) at 0° C. and stirred at RT for 1 h. The solvent was evaporated and the residue obtained was purified by CC using ethyl acetate/PE (7:13) as eluent to get phenyl 3-fluoro-4-(hydroxymethyl)phenylcarbamate (110 mg, 60%, off-white solid; TLC system: EtOAc/PE (1:1), Rf: 0.4).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.092 mL
Type
reactant
Reaction Step Two

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